molecular formula C22H26N2O5 B12193449 6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

Cat. No.: B12193449
M. Wt: 398.5 g/mol
InChI Key: BUEYVAWGJRYUHI-UHFFFAOYSA-N
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Description

6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is a synthetic compound known for its interesting biological properties. It is a member of the quinoline family, which is a class of heterocyclic aromatic organic compounds. The molecular formula of this compound is C20H22N2O5, and it has a molecular weight of 370.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Diethoxy and Trimethoxy Groups: The diethoxy and trimethoxy groups are introduced through etherification reactions. This involves the reaction of the quinoline core with ethyl iodide and trimethyl orthoformate in the presence of a base like potassium carbonate.

    Amination: The final step involves the introduction of the amine group at the 4-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
  • 6,7-dimethoxyquinoline
  • 3,4,5-trimethoxyphenyl derivatives

Uniqueness

6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is unique due to the presence of both diethoxy and trimethoxy groups, which contribute to its distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C22H26N2O5/c1-6-28-18-12-15-16(8-9-23-17(15)13-19(18)29-7-2)24-14-10-20(25-3)22(27-5)21(11-14)26-4/h8-13H,6-7H2,1-5H3,(H,23,24)

InChI Key

BUEYVAWGJRYUHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1OCC)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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